REACTION_CXSMILES
|
Cl[C:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]=[C:5]1Cl)=[O:3].[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[NH:23][NH:24]C=O.C(N(CC)CC)C.O>C(#N)C>[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[N:23]1[C:2](=[O:3])[N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=[N:24]1
|
Name
|
|
Quantity
|
4.32 g
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Type
|
reactant
|
Smiles
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ClC(=O)N1C(=CCCC1)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
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Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=C1)Cl)OCC#C)NNC=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Name
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Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
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Details
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This is stirred for one hour at 5°-10° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a colourless precipitate precipitates out
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Type
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TEMPERATURE
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Details
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This is heated for 4 hours to 50°-55° C.
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Duration
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4 h
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Type
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STIRRING
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Details
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stirred for one night at room temperature
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Type
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CUSTOM
|
Details
|
The batch is reacted with 30 ml 6N hydrochloric acid
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Type
|
STIRRING
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Details
|
stirred for 1 hour at 50° C
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resultant pale grey precipitate is separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50°-60° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)OCC#C)N1N=C2N(CCCC2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |